molecular formula C16H20N4O2S B6437886 6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile CAS No. 2549031-00-5

6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

Cat. No. B6437886
CAS RN: 2549031-00-5
M. Wt: 332.4 g/mol
InChI Key: BVYIMGCONRHBJD-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a pyridine ring, a nitrile group, and two morpholine rings, one of which is attached to a carbonyl group . These groups could potentially confer a variety of chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group and the potentially charged morpholine rings could make the compound soluble in polar solvents .

Scientific Research Applications

6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile has been extensively studied in laboratory studies and has been identified as a potential therapeutic agent for a range of diseases. It has been studied for its anti-inflammatory, anti-oxidant, and anti-cancer activities. It has been shown to reduce the production of pro-inflammatory cytokines, scavenge reactive oxygen species, and inhibit tumor growth. Furthermore, this compound has also been studied for its potential use in the treatment of neurological disorders, including Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of 6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is still not completely understood. However, it is believed that the compound acts as an antagonist of the P2X7 receptor, which is involved in the regulation of inflammation and immune system responses. Furthermore, this compound has also been shown to inhibit the production of pro-inflammatory cytokines, scavenge reactive oxygen species, and inhibit tumor growth, suggesting that it may also act as an anti-inflammatory, anti-oxidant, and anti-cancer agent.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, it has been shown to reduce the production of pro-inflammatory cytokines, scavenge reactive oxygen species, and inhibit tumor growth. Furthermore, this compound has also been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using 6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile in laboratory experiments include its relative low cost and its easy scalability. Furthermore, this compound is a novel compound with a unique chemical structure that has not been extensively studied, making it an ideal candidate for further research. The main limitation of using this compound in laboratory experiments is the lack of information regarding its exact mechanism of action.

Future Directions

The potential applications of 6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile are vast and there are many possible future directions for research. Further studies are needed to determine the exact mechanism of action of the compound and to investigate its potential therapeutic applications. Furthermore, further research is needed to investigate the potential of this compound in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further studies are needed to investigate the potential of this compound in the treatment of cancer and other diseases. Finally, further research is needed to investigate the potential of this compound as a drug delivery system.

Synthesis Methods

The synthesis of 6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a multi-step process that involves the reaction of thiomorpholine-4-carbonyl chloride with morpholine and pyridine-3-carbonitrile in the presence of a base. The reaction is carried out in an inert atmosphere and yields a white solid product. The product is then purified and further characterized by spectroscopic methods. The synthesis of this compound is relatively simple and can be easily scaled up for larger scale production.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential hazards .

properties

IUPAC Name

6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-12-2-3-13(10-17)15(18-12)20-4-7-22-14(11-20)16(21)19-5-8-23-9-6-19/h2-3,14H,4-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYIMGCONRHBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCOC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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